molecular formula C17H22BrNO3 B1529759 tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate CAS No. 1445951-09-6

tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

Cat. No. B1529759
CAS RN: 1445951-09-6
M. Wt: 368.3 g/mol
InChI Key: LKYRVUIMASOGGH-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate” is a chemical compound with the molecular formula C17H22BrNO3 . It has an average mass of 368.266 Da and a monoisotopic mass of 367.078308 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate” is represented by the formula C17H22BrNO3 .

Scientific Research Applications

Aryl Radical Cyclization and Tandem Carboxylation

Research led by Asahi Katayama et al. (2016) explored the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide, leading to the synthesis of novel spiro compounds. This process involves aryl radical cyclization with carbon–carbon triple bonds, followed by tandem carboxylation, to produce succinic acid derivatives. Such derivatives, including a novel spiro compound consisting of 2,3-dihydrobenzofuran and γ-butyrolactone, exhibit potential for further chemical synthesis and applications in materials science (Katayama et al., 2016).

Spectroscopic Characterization and Crystal Structure

Sakshi Sharma and colleagues (2016) synthesized and characterized a new indoline derivative, showcasing its structural and spectral properties through X-ray crystallography. This study emphasizes the unique structural attributes of indoline derivatives, contributing to material science and molecular engineering by demonstrating how molecular orientation can influence physical properties (Sharma et al., 2016).

Spiropiperidine Lactam Synthesis

The synthesis of acetyl-CoA carboxylase inhibitors based on a spiropiperidine lactam core, as detailed by Huard et al. (2012), highlights another facet of scientific research applications. This work presents a streamlined synthesis approach, contributing to the development of potential therapeutic agents by showcasing the synthesis of complex organic molecules with significant bioactivity (Huard et al., 2012).

Photochromic Spiro Compounds

Investigations into the photochromic properties of spiro compounds, as conducted by Voloshin et al. (2008), provide insights into the potential applications of these materials in optoelectronics and information storage. The study on spiro[indoline-2,2'-pyran] derivatives reveals their thermal and photo-induced isomerization properties, which are crucial for developing advanced materials with reversible optical properties (Voloshin et al., 2008).

Safety and Hazards

The safety data sheet for “tert-Butyl 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate” indicates that it may be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 5-bromospiro[2H-indole-3,4'-oxane]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(20)19-11-17(6-8-21-9-7-17)13-10-12(18)4-5-14(13)19/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYRVUIMASOGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCOCC2)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate
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tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate
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tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate
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tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate
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tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate
Reactant of Route 6
tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

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